molecular formula C13H16O2 B1233915 cis-3-Hexenyl benzoate CAS No. 25152-85-6

cis-3-Hexenyl benzoate

Cat. No. B1233915
CAS RN: 25152-85-6
M. Wt: 204.26 g/mol
InChI Key: BCOXBEHFBZOJJZ-ARJAWSKDSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as cis, cis-(3,5-dihydroxycyclohexyl)-3,4,5-tris(decyloxy)benzoate involves starting from protected forms of phloroglucitol, showcasing the intricate steps required to construct complex molecules with specific functional groups and structural features (Lattermann & Staufer, 1989). Similarly, the synthesis of cis-3-Hexen-1-ol, a related compound, is achieved through the hydrogenation of hexadienic ether, demonstrating the variety of synthetic routes available for such compounds (Shi Li-xin, 2001).

Molecular Structure Analysis

The determination of molecular structures, such as that of cis-3-Hexenyl hexanoate, employs techniques like IR, MS, NMR spectroscopy, and elemental analysis. These methods provide detailed insights into the molecular arrangement and chemical shifts, crucial for understanding the behavior and reactivity of such compounds (J. Hui-ming, 2009).

Chemical Reactions and Properties

Research into cis-3-hexenyl esters' reactions with ozone reveals their atmospheric fate and environmental impact, highlighting the importance of understanding the chemical reactions and properties of such compounds (Qilei Zhang et al., 2018).

Physical Properties Analysis

The synthesis and structural characterization of compounds like cis-3-Hexenyl hexanoate shed light on their physical properties. Techniques such as NMR spectroscopy are pivotal in elucidating these properties by providing information on the chemical environment of the atoms within the molecule (J. Hui-ming, 2009).

Chemical Properties Analysis

The chemical properties of cis-3-Hexenyl benzoate and related compounds can be inferred from studies on similar esters and their interactions with atmospheric components. Such investigations are crucial for understanding the reactivity and stability of these compounds under various conditions (Qilei Zhang et al., 2018).

Scientific Research Applications

Kinetic and Mechanistic Study in Environmental Chemistry

Application : Understanding the fate of cis-3-Hexenyl esters in the atmosphere.

  • Research Insight : cis-3-Hexenyl benzoate, as part of C6 hexenyl esters emitted by plants, has its atmospheric fate studied through kinetic and mechanistic analysis. The reactivity with ozone is found to depend on chemical structure, impacting environmental assessments and atmospheric models (Zhang et al., 2018).

Anticancer and Antibacterial Potential in Medicinal Chemistry

Application : Exploring the bioactivity of derivatives in pharmaceuticals.

  • Research Insight : Derivatives of cis-3-Hexenyl benzoate exhibit significant anticancer and antibacterial properties, offering potential for medicinal applications (Gupta et al., 2016).

Flavor Compound Synthesis in Food Industry

Application : Enhancing flavor profiles in food products.

  • Research Insight : cis-3-Hexenyl benzoate is studied for its role in flavor release from low-viscosity solutions. Its hydrophobicity and volatility play a key role in flavor enhancement in various food products (Siefarth et al., 2011).

Mechanism of Action

“Cis-3-Hexenyl benzoate” is a compound primarily used in the fragrance and flavor industry, valued for its sweet, fruity, and green apple-like aroma . Its unique olfactory profile makes it a sought-after ingredient in various applications, such as perfumes, air fresheners, and food flavorings .

Safety and Hazards

When handling “cis-3-Hexenyl benzoate”, avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

As consumer preferences shift towards natural and organic products, the demand for “cis-3-Hexenyl benzoate” is expected to rise, as it aligns with the industry’s inclination towards sustainable and plant-derived ingredients . The compound’s versatility extends its utility beyond the fragrance and flavor sector, with potential applications in cosmetics, personal care products, and even pharmaceuticals, further broadening its market opportunities .

Relevant papers have been analyzed to provide this information .

properties

IUPAC Name

[(Z)-hex-3-enyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h3-7,9-10H,2,8,11H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOXBEHFBZOJJZ-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047554
Record name (3Z)-Hex-3-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily slightly viscous liquid with a green, herbaceous, woody odour
Record name cis-3-Hexenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/870/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

105.00 °C. @ 1.00 mm Hg
Record name cis-3-Hexenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, fats, oils, miscible at room temperature (in ethanol)
Record name cis-3-Hexenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/870/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.995-1.004
Record name cis-3-Hexenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/870/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-3-Hexenyl benzoate

CAS RN

25152-85-6
Record name cis-3-Hexenyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25152-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hexenyl benzoate, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexen-1-ol, 1-benzoate, (3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3Z)-Hex-3-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hex-3-enyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HEXENYL BENZOATE, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4871S0YA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name cis-3-Hexenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main sources of cis-3-Hexenyl benzoate?

A1: cis-3-Hexenyl benzoate is a naturally occurring compound found in various plants. It has been identified as a significant component in the essential oil of Salvia blepharophylla [], Kolkwitzia amabilis [], and Postia puberula [], an endemic species from Iran. Additionally, it contributes to the characteristic aroma of black tea [, ] and is notably enhanced in green tea when specific fertilizers are used [].

Q2: How does the choice of distillation method impact the yield and composition of cis-3-Hexenyl benzoate in essential oils?

A2: Research on Teucrium chamaedrys demonstrated that the yield of cis-3-Hexenyl benzoate, along with the overall essential oil profile, varied significantly depending on the distillation method employed []. While water distillation (Clevenger) yielded lower overall oil content, water & steam distillation (Kyzer & Long) and steam distillation resulted in higher yields of specific compounds, including cis-3-Hexenyl benzoate, at different concentrations depending on the geographical location of the plant.

Q3: What role does cis-3-Hexenyl benzoate play in the flavor and aroma profile of beverages like tea?

A3: cis-3-Hexenyl benzoate is recognized as a key contributor to the aroma profile of both black tea [, ] and green tea []. Its presence, alongside other volatile compounds, contributes to the complex sensory experience associated with these beverages. Interestingly, the use of specific fertilizers can enhance the concentration of cis-3-Hexenyl benzoate in green tea [], impacting its overall aroma.

Q4: Are there any known applications of cis-3-Hexenyl benzoate beyond its natural occurrence?

A4: While cis-3-Hexenyl benzoate is primarily known for its presence in essential oils and contribution to aroma profiles, its potential applications extend beyond these areas. Research suggests that it may have a role in attracting pollinators to certain plants []. Further investigations are necessary to fully explore its potential uses in various fields.

Q5: What are the primary analytical techniques used to identify and quantify cis-3-Hexenyl benzoate?

A5: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for the identification and quantification of cis-3-Hexenyl benzoate in various matrices, including essential oils and plant extracts [, , , , ]. This technique allows for the separation and detection of individual volatile compounds within complex mixtures.

Q6: Does the geographical origin of a plant impact the presence and concentration of cis-3-Hexenyl benzoate?

A6: Yes, the geographical origin can significantly influence the chemical composition of essential oils, including the presence and concentration of cis-3-Hexenyl benzoate. Studies on Teucrium chamaedrys [] demonstrated variations in essential oil composition, including cis-3-Hexenyl benzoate, when comparing plants collected from different locations. Factors such as climate, soil conditions, and altitude can contribute to these variations.

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